molecular formula C9H13BO3 B1587957 2,5-Dimethyl-4-methoxyphenylboronic acid CAS No. 246023-54-1

2,5-Dimethyl-4-methoxyphenylboronic acid

Cat. No. B1587957
M. Wt: 180.01 g/mol
InChI Key: IUUWNGBWUJVQCF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-methoxyphenylboronic acid (DMMPBA) is an organoboronic acid that has been widely studied for its potential applications in synthetic organic chemistry, drug discovery, and medicinal chemistry. DMMPBA is a boronic acid derivative of 2,5-dimethyl-4-methoxyphenol (DMP), a common phenolic compound found in many natural products. DMMPBA is a relatively stable compound and can be used in a variety of synthetic reactions, including Suzuki-Miyaura cross-coupling, Stille coupling, and Heck coupling. DMMPBA has also been studied for its potential applications in drug discovery and medicinal chemistry, such as its use as a ligand in drug-target interactions, and as a catalyst in drug metabolism.

Scientific Research Applications

Supramolecular Chemistry

Boronic acids, including variants like 2,5-Dimethyl-4-methoxyphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) explored the assembly of phenylboronic acids with 4,4'-bipyridine, leveraging hydrogen bonds between hetero N-atoms and boronic acid groups. This research underscores the utility of boronic acids in constructing intricate molecular architectures through non-covalent interactions (Pedireddi & Seethalekshmi, 2004).

Organic Synthesis

Nishihara, Nara, and Osakada (2002) demonstrated the formation of cationic rhodium complexes with new tetraarylpentaborates from reactions involving (4-methoxyphenyl)boronic acid. These complexes were characterized and analyzed for their structure and chemical properties, highlighting the role of boronic acids in facilitating the development of novel organometallic compounds with potential applications in catalysis and organic synthesis (Nishihara, Nara, & Osakada, 2002).

Materials Science

Cyrański, Klimentowska, Rydzewska, Serwatowski, Sporzyński, and Stępień (2012) investigated the structures of ortho-alkoxyphenylboronic acids to design a novel boronic acid with a monomeric structure. Their study aimed at enhancing crystal engineering building blocks by manipulating intramolecular hydrogen bonds. This work illustrates the potential of boronic acids in materials science, particularly in the design of new crystalline materials with unique properties (Cyrański et al., 2012).

Optoelectronics

Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching mechanisms of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid. Their study, which utilized steady-state fluorescence measurements, provides insight into the optoelectronic properties of boronic acids, relevant for developing fluorescent sensors and optoelectronic devices (Geethanjali, Nagaraja, & Melavanki, 2015).

Catalysis

Morimoto, Chiba, and Achiwa (1989) reported the use of a modified DIOP-rhodium complex for the highly efficient asymmetric hydrogenation of itaconic acid and its derivatives. This study highlights the catalytic applications of boronic acids, particularly in the synthesis of optically active compounds, which is crucial for the pharmaceutical industry (Morimoto, Chiba, & Achiwa, 1989).

properties

IUPAC Name

(4-methoxy-2,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUWNGBWUJVQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30411923
Record name (4-Methoxy-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-methoxyphenylboronic acid

CAS RN

246023-54-1
Record name (4-Methoxy-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-4-methoxybenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2,5-dimethylanisole (5, 172 g, 0.8 mol) in anhydrous THF (800 ml) was treated dropwise with a solution of n-butyl lithium (2.5 M solution in hexane, 352 mL, 0.88 mol, 1.1 equiv) in hexane at −60-−65° C. under N2. The resulting reaction mixture was stired at −60-−65° C. for an additional 30 min before being treated dropwise with B(OiPr)3 (165.44 g, 203.2 mL, 0.88 mol, 1.1 equiv) at −60 to −65° C. The reaction mixture was stirred at −60 to −65° C. for an additional 1 h. The reaction was then quenched with saturated NH4Cl aqueous solution (750 mL) at −60 to −65° C., and the resulting mixture was gradually warmed to 0° C. for 1 h and subsequently to room temperature. The two layers were separated, and the aqueous layer was extracted with EtOAc/THF (1:1, 400 mL). The combined organic extracts were then washed with H2O (400 mL), and saturated NaCl solution (400 mL), dried over MgSO4, and concentrated in vacuo. The residual white solids were then suspended in heptane (500 mL), and the resulting suspension was stirred at room temperature for 30 min. The solids were collected by filtration and washed with heptane (2×200 mL), dried in vacuo at 40-45° C. for overnight. The crude product (6, 116.7 g, 144.0 g theoretical, 81%) was obtained as a white powder.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
352 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
203.2 mL
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DW Lee, KY Kwon, JI Jin, Y Park, YR Kim… - Chemistry of …, 2001 - ACS Publications
Two new poly(p-phenylenevinylene) (PPV) derivatives bearing 2-phenyl-5-(4-tert-butylphenyl)-1,3,4-oxadiazole pendants were prepared, and their photo- and electroluminescence …
Number of citations: 126 pubs.acs.org
S Nandi, S Mondal, R Jana - Iscience, 2022 - cell.com
Selective C‒H functionalization in a pool of proximal C‒H bonds, predictably altering their innate reactivity is a daunting challenge. We disclose here, an expedient synthesis of …
Number of citations: 3 www.cell.com

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